molecular formula C16H13FIN3O2 B12009950 N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 769142-63-4

N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12009950
CAS No.: 769142-63-4
M. Wt: 425.20 g/mol
InChI Key: SBWQROXOGCIRPK-AWQFTUOYSA-N
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Description

N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, a fluorine atom, and an iodine atom, which contribute to its distinctive reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    C6H4FCHO+NH2NH2H2OC6H4FCH=N-NH2+H2O\text{C}_6\text{H}_4\text{FCHO} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{FCH=N-NH}_2 + \text{H}_2\text{O} C6​H4​FCHO+NH2​NH2​⋅H2​O→C6​H4​FCH=N-NH2​+H2​O

  • Acylation Reaction: : The hydrazone intermediate is then acylated with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

    C6H4FCH=N-NH2+C6H4ICOClC6H4FCH=N-NHCOC6H4I+HCl\text{C}_6\text{H}_4\text{FCH=N-NH}_2 + \text{C}_6\text{H}_4\text{ICOCl} \rightarrow \text{C}_6\text{H}_4\text{FCH=N-NHCOC}_6\text{H}_4\text{I} + \text{HCl} C6​H4​FCH=N-NH2​+C6​H4​ICOCl→C6​H4​FCH=N-NHCOC6​H4​I+HCl

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The iodine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Sodium azide (NaN₃), thiourea.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of the fluorine atom enhances its bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
  • N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide

Uniqueness

Compared to similar compounds, N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide stands out due to the presence of the iodine atom, which can participate in unique substitution reactions and enhance the compound’s reactivity. Additionally, the fluorine atom contributes to its stability and bioavailability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

769142-63-4

Molecular Formula

C16H13FIN3O2

Molecular Weight

425.20 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C16H13FIN3O2/c17-12-7-5-11(6-8-12)9-20-21-15(22)10-19-16(23)13-3-1-2-4-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

SBWQROXOGCIRPK-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F)I

Origin of Product

United States

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